molecular formula C8H8N2O3 B13911520 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B13911520
M. Wt: 180.16 g/mol
InChI Key: YDRKGNDUXIXVJU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group at the 1-position and a carboxylic acid moiety at the 3-position. The cyclopropyl group enhances metabolic stability and steric bulk, making this compound a valuable scaffold for pharmaceutical development .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-cyclopropyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-7-4-3-6(8(12)13)9-10(7)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

YDRKGNDUXIXVJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Synthetic Routes and Key Techniques

Multicomponent One-Pot Reactions
  • A common synthetic approach to dihydropyridine derivatives involves multicomponent reactions combining Meldrum’s acid, triethyl orthoformate, and aniline derivatives, followed by incorporation of active methylene nitriles.
  • Cyclopropyl groups are introduced via nucleophilic substitution or transition-metal catalysis, often requiring anhydrous conditions and inert atmosphere to prevent side reactions.
  • Hydrolysis of nitrile or ester intermediates under acidic or basic conditions yields the carboxylic acid functionality.
Hydrothermal Synthesis
  • Hydrothermal synthesis in sealed reactors at elevated temperatures (100–180°C) has been successfully applied for the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid , which shares the core structure with the target compound.
  • This method uses water as a green solvent, producing high-purity crystalline products with minimal thermal stress and defects, yielding over 80% product.
  • The reaction typically runs for 24–72 hours, followed by natural cooling and isolation of white flaky crystals.

Detailed Preparation Procedure Examples

Method Reaction Conditions Yield Notes / References
One-pot multicomponent reaction Reflux in ethanol/HCl at 80°C for 1 hour 67% Incorporates Meldrum’s acid, triethyl orthoformate, aniline, and active methylene nitriles; optimized for dihydropyridine derivatives
Cyclopropyl group introduction Anhydrous DMF, Pd-catalyzed substitution Not explicitly reported Requires inert atmosphere; transition-metal catalysis; used for N-cyclopropyl functionalization
Hydrolysis of nitrile/ester intermediates Acidic hydrolysis with H₂SO₄ at 60°C for 4 hours ~50% (estimated) Converts nitrile/ester to carboxylic acid; step in multistep synthesis
Hydrothermal synthesis 0.54 g 2-chloro-5-trifluoromethylpyridine + 17 mL water, sealed reactor at 100–180°C for 24–72 h >80% Produces 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals with high purity and stability

Analysis of Reaction Parameters and Optimization

  • Catalyst Selection: Lewis acids such as zinc chloride (ZnCl₂) enhance cyclization efficiency in multicomponent reactions.
  • Temperature Control: Maintaining reflux temperatures between 70–100°C balances reaction rate and minimizes byproduct formation.
  • Solvent Choice: Ethanol/HCl mixtures for reflux; water in hydrothermal synthesis ensures green chemistry compliance.
  • Purification: Recrystallization from ethanol or chromatographic techniques yield high-purity compounds.
  • Reaction Time: Hydrothermal reactions require longer durations (24–72 hours) for complete conversion and crystal growth.
  • Atmosphere: Anhydrous and inert atmospheres are critical during cyclopropyl group introduction to prevent side reactions.

Research Findings and Discussion

  • The hydrothermal method stands out for producing crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid with superior stability and minimal defects, indicating potential for adaptation to the cyclopropyl-substituted analog.
  • Multicomponent one-pot reactions offer efficient synthesis routes, though require careful control of conditions for cyclopropyl incorporation.
  • The cyclopropyl substituent introduction is a key synthetic challenge, often addressed by transition-metal catalysis under strictly controlled conditions.
  • The carboxylic acid group formation via hydrolysis is a well-established step in related pyridazine and dihydropyridine syntheses.

Summary Table of Preparation Methods

Step Description Conditions Yield Remarks
1 Formation of dihydropyridine core Meldrum’s acid + triethyl orthoformate + aniline, reflux EtOH/HCl ~67% Multicomponent synthesis
2 Introduction of cyclopropyl group Pd-catalyzed nucleophilic substitution, anhydrous DMF N/A Requires inert atmosphere
3 Hydrolysis to carboxylic acid Acidic hydrolysis (H₂SO₄, 60°C) ~50% (estimated) Converts nitrile/ester to acid
4 Hydrothermal crystallization 2-chloro-5-trifluoromethylpyridine + water, 100–180°C, 24–72 h >80% Produces stable crystalline product

Chemical Reactions Analysis

1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Based on the search results, here is information on "1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid":

Basic Information

  • IUPAC Name: this compound
  • Formula: C8H8N2O3C_8H_8N_2O_3
  • Molecular Weight: 180.16 g/mol
  • CAS Number: 2141137-45-1
  • Purity: typically around 97.00%

Structural Information

  • SMILES Notation: O=C1N(C2CC2)N=C(C(O)=O)C=C1

Safety Information

  • Signal Word: Warning
  • Hazard Statements:
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H335: May cause respiratory irritation
  • Precautionary Statements:
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray .
    • P264: Wash skin thoroughly after handling .
    • P271: Use only outdoors or in a well-ventilated area .
    • P280: Wear protective gloves/protective clothing/eye protection/face protection .
    • P302+P352: IF ON SKIN: Wash with plenty of water .
    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing .
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
    • P312: Call a POISON CENTER or doctor/physician if you feel unwell .
    • P332+P313: If skin irritation occurs: Get medical advice/attention .
    • P337+P313: If eye irritation persists: Get medical advice/attention .
    • P362: Take off contaminated clothing and wash it before reuse .
    • P403+P233: Store in a well-ventilated place. Keep container tightly closed .
    • P405: Store locked up .
    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations .

Potential Applications

While the search results do not explicitly detail specific applications of "this compound," the information provided allows for potential inferences regarding its use:

  • Building Block in Organic Synthesis: The description of the compound as a "BUILDING BLOCKS" suggests its utility as a reagent in the synthesis of more complex organic molecules .
  • Pharmaceutical Research: Carboxylic acid derivatives are common motifs in medicinal chemistry. The compound may be useful in the creation of novel pharmaceuticals .
  • Cosmetic Formulations: It's conceivable that this compound or its derivatives could be explored in cosmetic formulations for skin benefits, contingent upon thorough safety and efficacy evaluations .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it targets the NF-κB/MAPK pathway, leading to a decrease in the release of pro-inflammatory cytokines like TNF-α and IL-6 . This mechanism is crucial for its anti-inflammatory effects and potential therapeutic applications.

Comparison with Similar Compounds

Pyridazine vs. Pyridine Derivatives

  • 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid : Contains a pyridazine ring (two adjacent nitrogen atoms), a cyclopropyl substituent, and a carboxylic acid group.
  • 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1349151-98-9): Features a pyridine ring (one nitrogen atom) instead of pyridazine.

Substituent Modifications

Alkyl and Aryl Substituents

Compound Name Substituent (Position) Molecular Formula CAS Number Key Properties
This compound Cyclopropyl (N1) C9H9N2O3 1349151-98-9 Enhanced metabolic stability, steric bulk
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid Phenyl (N1) C12H9NO3 77837-08-2 Increased lipophilicity; π-π stacking potential
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Methyl (C5) C7H7NO3 3719-45-7 Electron-donating group; alters reactivity
6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid Propyl (N1) C8H10N2O3 CID 2119245 Higher lipophilicity vs. cyclopropyl analog

Electron-Withdrawing Groups

  • 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS sc-332920): Fluorine increases electronegativity, improving binding affinity in target proteins .
  • 1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid : Difluoro and methoxy groups enhance solubility and electronic diversity (MW 282.21) .

Boronic Acid Derivatives

  • 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester (CAS 1002309-52-5): Used in Suzuki-Miyaura cross-coupling reactions for drug synthesis. The boronic ester group facilitates functionalization at the 3-position .

Physical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point
This compound ~194.19 (estimated) Limited data Not reported
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate 139.09 Water-soluble 37972-69-3

Biological Activity

1-Cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound with the molecular formula C8H8N2O3C_8H_8N_2O_3 and a molecular weight of 180.16 g/mol. It is characterized by its unique bicyclic structure, which includes a cyclopropyl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The structural formula of this compound can be represented as follows:

SMILES O=C1N(C2CC2)N=C(C(O)=O)C=C1\text{SMILES }O=C1N(C2CC2)N=C(C(O)=O)C=C1

Properties

PropertyValue
IUPAC NameThis compound
CAS Number2141137-45-1
Purity97.00%
Molecular Weight180.16 g/mol
FormulaC8H8N2O3C_8H_8N_2O_3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyridazine compounds, including this compound. These compounds were screened for their efficacy against Mycobacterium tuberculosis and other bacterial strains.

Key Findings:

  • Compounds similar to 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine showed minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against both Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to determine the safety profile of this compound. In vitro studies revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Cytotoxicity Results:

CompoundCell LineIC50 (µM)
Compound AHeLa0.87
Compound BHCT1160.55
Compound CA3751.46

These findings suggest that modifications to the core structure can enhance selectivity and potency against specific cancer types .

The mechanism by which 1-Cyclopropyl-6-oxo-1,6-dihydropyridazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various biological targets involved in cell proliferation and apoptosis pathways.

Case Study 1: Antibacterial Activity Assessment

A study conducted by researchers synthesized a series of pyridazine derivatives, including the target compound. The results indicated that these derivatives could effectively inhibit bacterial growth, particularly against resistant strains of bacteria.

Case Study 2: Cancer Cell Line Evaluation

In another study, derivatives of the compound were tested against several human cancer cell lines. The results showed that certain modifications led to enhanced potency and selectivity, making them promising candidates for further development in cancer therapy.

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